

A Comparative Guide to Analytical Methods for Dexrabeprazole Sodium

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Compound of Interest

Compound Name: *Dexrabeprazole sodium*

Cat. No.: *B190233*

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For researchers, scientists, and drug development professionals, the accurate quantification of **dexrabeprazole sodium** is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive cross-validation of various analytical methods, offering a comparative analysis of their performance based on published experimental data.

This publication details and contrasts High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Spectrophotometric methods for the determination of **dexrabeprazole sodium** in pharmaceutical formulations. The objective is to equip researchers with the necessary data to select the most suitable analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and efficiency.

Comparative Analysis of Analytical Methods

The performance of an analytical method is determined by its validation parameters. The following tables summarize the key performance indicators for HPLC, UPLC, and Spectrophotometric methods for **dexrabeprazole sodium**, collated from various validated studies.

High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1[1][2]	Method 2[3]	Method 3 (for Dexrabeprazole with Domperidone) [4][5]
Linearity Range	77-143 µg/mL	-	10-50 µg/mL
Correlation Coefficient (r ²)	0.9989	0.999	-
Limit of Detection (LOD)	0.010 µg/mL	-	-
Limit of Quantitation (LOQ)	0.034 µg/mL	-	-
Retention Time (min)	4.33 ± 0.02	~4.02	9.28
Accuracy (% Recovery)	-	-	-
Precision (%RSD)	-	< 2%	-

Ultra-Performance Liquid Chromatography (UPLC) Method for Related Impurities

Parameter	Method 1[6][7]
Linearity Range	LOQ to 150% of specification limit
Correlation Coefficient (r ²)	> 0.9997
Limit of Detection (LOD)	-
Limit of Quantitation (LOQ)	-
Run Time (min)	10
Accuracy	Accurate
Precision	Precise

UV-Spectrophotometric Method (First Order Derivative) for Dexrabeprazole with Domperidone

Parameter	Method 1[8][9]
Linearity Range	2-36 µg/mL
Correlation Coefficient (r ²)	-
Wavelength for Determination	266 nm
Accuracy (% Recovery)	99.94 – 102.5%
Precision	-

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are protocols for the key experiments cited in this guide.

RP-HPLC Method for Dexrabeprazole Sodium[1][2]

- Instrumentation: A reverse-phase high-performance liquid chromatography system.
- Column: C-18 column.
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7) in a 50:50 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 272 nm.
- Quantification: Based on the peak areas.

RP-UPLC Method for Related Impurities in Dexrabeprazole Sodium[6][7]

- Instrumentation: A reverse-phase ultra-performance liquid chromatography system.
- Column: BEH C18 (2.1 X 50 mm), 1.7 µm.

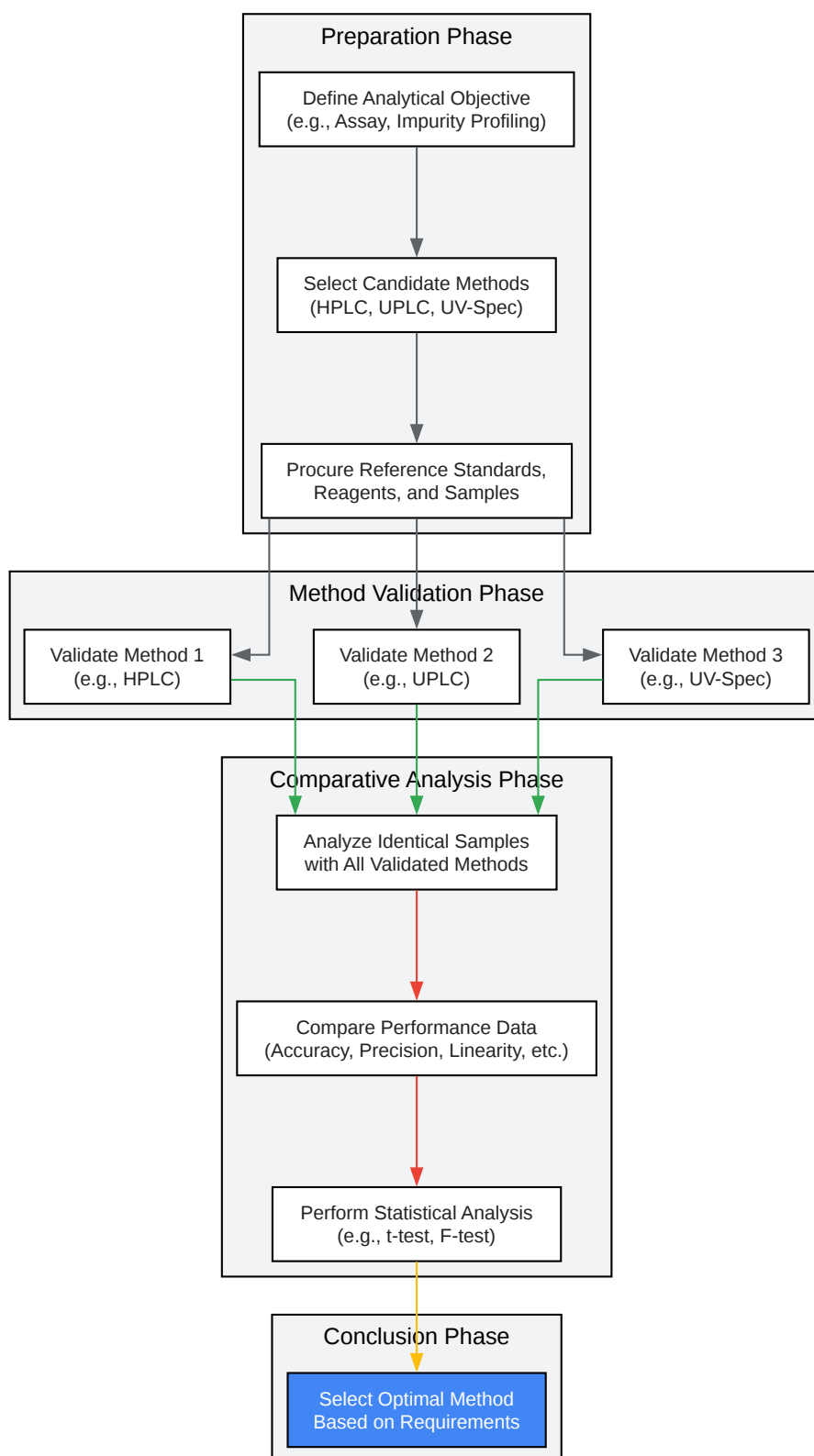
- Mobile Phase A: 99% phosphate buffer (pH ~7.0) and 1% acetonitrile.
- Mobile Phase B: Methanol and acetonitrile in a 95:5 ratio.
- Gradient Program: A gradient program is used, starting with a 77:23 ratio of mobile phase A to B and changing over the course of the run.
- Flow Rate: 0.45 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 3.0 µL.
- Detection: UV detection at 284 nm.

First Order Derivative UV-Spectrophotometric Method for Dexrabeprazole Sodium in Combination with Domperidone[8][9]

- Instrumentation: UV-Visible Spectrophotometer.
- Method: First order derivative spectroscopy.
- Wavelength Selection: The derivative amplitudes were measured at 266 nm for the determination of Dexrabeprazole.
- Linearity: The method demonstrated linearity in the concentration range of 2-36 µg/ml for Dexrabeprazole.

Visualizing the Cross-Validation Workflow

A systematic approach is essential when cross-validating different analytical methods. The following diagram illustrates a logical workflow for this process.



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Caption: Workflow for cross-validation of analytical methods.

In conclusion, both HPLC and UPLC methods offer robust and reliable approaches for the analysis of **dextrabeprazole sodium**. The choice between them may depend on the specific requirements for speed and sensitivity, with UPLC generally providing faster analysis times. Spectrophotometric methods, while simpler and more economical, are often used for the analysis of dextrabeprazole in combination with other drugs and may be suitable for routine quality control where high sensitivity is not the primary concern. The data and protocols presented herein serve as a valuable resource for the selection and implementation of the most appropriate analytical methodology.

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